molecular formula C7H9NO B1658733 N-(m-Tolyl)hydroxylamine CAS No. 620-25-7

N-(m-Tolyl)hydroxylamine

Cat. No.: B1658733
CAS No.: 620-25-7
M. Wt: 123.15 g/mol
InChI Key: QITLDCYUPWIQCI-UHFFFAOYSA-N
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Description

N-(m-Tolyl)hydroxylamine is a chemical compound with the molecular formula C7H9NO. It is a white solid .


Synthesis Analysis

The synthesis of this compound has been described in the literature . The process involves the reduction of aromatic nitro compounds . The yield of this compound was reported to be 88% .


Molecular Structure Analysis

The molecular structure of this compound consists of a hydroxylamine group attached to a m-tolyl group. The average mass of the molecule is 123.152 Da .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it has been used as an intermediate in the synthesis of bicyclic hydroxamates .

Scientific Research Applications

1. Glycobiology and Drug Discovery

N-(m-Tolyl)hydroxylamine and related compounds are significant in glycobiology and drug discovery. They have been used in the development of (neo)glycoconjugates due to their high nucleophilicity, making them effective chemoselective ligation tools. Their application extends to the synthesis of carbohydrates bearing aminooxy or N-hydroxy amino groups, which are crucial in organic synthesis, glycobiology, and drug discovery (Chen & Xie, 2016).

2. Spectrophotometric Reagents

This compound has been employed as a spectrophotometric reagent in the determination of various metals, such as vanadium and titanium. It forms complexes with these metals that are measurable using spectrophotometric methods. This application is vital in environmental and industrial chemistry for analyzing components like coal, coal fly-ash, and even environmental samples (Majumdar & Das, 1966; Inoue, Hoshi, & Matsubara, 1986; Inoue, Hoshi, & Matsubara, 1987).

3. Organic Synthesis

In organic synthesis, this compound has been used to achieve regioselective amination of aromatic compounds. This process is crucial for creating specific chemical structures needed in various chemical products and pharmaceuticals (Takeuchi et al., 2003).

4. Protein Research

In protein research, hydroxylamine derivatives are used for cleaving peptide bonds, particularly for the separation of fusion proteins and recombinant peptides. This is important in biotechnological applications, such as the production of antimicrobial peptides (Park et al., 2001).

5. Interstellar Chemistry

This compound and similar compounds are significant in interstellar chemistry. They are implicated in the formation of hydroxylamine, a precursor to complex pre-biotic species like amino acids in space. This understanding aids in the search for life and prebiotic molecules in the universe (Fedoseev et al., 2012).

6. Photoredox Catalysis

In photoredox catalysis, hydroxylamines, including derivatives of this compound, are essential for creating biologically active compounds and nitrogen-containing molecules. They serve as building blocks in the synthesis of these compounds through innovative processes such as the conversion of carboxylic acids into corresponding alkylhydroxylamines (Davies et al., 2018).

Mechanism of Action

Target of Action

They also serve as key intermediates in the synthesis of amidines and metal ion chelating ligands in coordination chemistry .

Mode of Action

. This suggests that N-(m-Tolyl)hydroxylamine might interact with its targets through similar reactions, leading to the formation of new compounds.

Biochemical Pathways

. This implies that this compound might affect similar biochemical pathways involving nitrogen metabolism.

Result of Action

, it’s plausible that the compound could contribute to the formation of new molecular structures within cells.

Properties

IUPAC Name

N-(3-methylphenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-2-4-7(5-6)8-9/h2-5,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITLDCYUPWIQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211036
Record name Benzenamine, N-hydroxy-3-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-25-7
Record name N-Hydroxy-3-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=620-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, N-(m-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N-hydroxy-3-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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